Product packaging for Disialyllacto-N-hexaose II(Cat. No.:CAS No. 137608-62-9)

Disialyllacto-N-hexaose II

Cat. No.: B162708
CAS No.: 137608-62-9
M. Wt: 1655.5 g/mol
InChI Key: DUVKOIQTTLSEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disialyllacto-N-hexaose II (CAS 137608-62-9) is a complex, sialylated human milk oligosaccharide (HMO) of significant interest in nutritional and immunological research . With the molecular formula C62H102N4O47 and a molecular weight of 1655.47 g/mol, it is one of the over 200 identified HMOs that play a critical role in infant development . As a sialylated oligosaccharide, it is part of a class of HMOs that comprise 12-14% of total HMOs and are known for their important biological activities, including acting as soluble glycan receptor decoys to impede pathogen attachment and modulating immune cell responses . Longitudinal studies of lactation show that specific HMOs, including disialyllacto-N-tetraose (DSLNT), have unique concentration profiles over time, underscoring their potential importance at critical windows of infant development . Research into HMOs like this compound is rapidly evolving and promises to contribute to innovative treatments for immune-related conditions and improved health outcomes . This product is labeled "For Research Use Only" (RUO) . This designation means it is intended solely for use in laboratory research, such as basic scientific investigation or pharmaceutical research, and is not subject to the regulatory controls for in vitro diagnostic medical devices (IVDs) . It is not intended for diagnosis, therapeutic purposes, or any form of human consumption . The RUO label strictly prohibits its use in clinical diagnostics, patient management, or performance studies. By purchasing this product, the user acknowledges and accepts full responsibility for ensuring its application is confined to non-clinical research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H102N4O47 B162708 Disialyllacto-N-hexaose II CAS No. 137608-62-9

Properties

CAS No.

137608-62-9

Molecular Formula

C62H102N4O47

Molecular Weight

1655.5 g/mol

IUPAC Name

5-acetamido-2-[[5-acetamido-4-[4-[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C62H102N4O47/c1-16(74)63-31-20(78)5-61(59(96)97,111-50(31)36(85)23(81)8-68)101-15-30-40(89)49(109-58-46(95)53(39(88)27(12-72)103-58)113-62(60(98)99)6-21(79)32(64-17(2)75)51(112-62)37(86)24(82)9-69)34(66-19(4)77)55(105-30)110-52-41(90)29(106-57(45(52)94)107-47(25(83)10-70)35(84)22(80)7-67)14-100-54-33(65-18(3)76)42(91)48(28(13-73)104-54)108-56-44(93)43(92)38(87)26(11-71)102-56/h7,20-58,68-73,78-95H,5-6,8-15H2,1-4H3,(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,96,97)(H,98,99)

InChI Key

DUVKOIQTTLSEBM-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O

Other CAS No.

137608-62-9

physical_description

Solid

Origin of Product

United States

Ii. Biosynthesis and Genetic Regulation of Disialyllacto N Hexaose Ii

Enzymatic Pathways in HMO Biosynthesis

The biosynthesis of HMOs is a sophisticated process orchestrated by a variety of enzymes that work in a coordinated fashion to build complex carbohydrate structures from basic building blocks. researchgate.netacs.org The synthesis begins with lactose (B1674315), which is then elongated and modified through the addition of other monosaccharides. escholarship.orgnih.gov

Role of Glycosyltransferases in Oligosaccharide Chain Elongation

Glycosyltransferases are a crucial class of enzymes that catalyze the transfer of sugar moieties from an activated donor, typically a nucleotide sugar, to an acceptor molecule, thereby elongating the oligosaccharide chain. nih.govnih.gov This enzymatic process is fundamental to the creation of the diverse array of HMO structures. researchgate.netnih.gov Glycosyltransferases are responsible for the sequential and precise addition of monosaccharides, which ultimately dictates the final structure and biological function of the HMO. nih.gov The specificity of each glycosyltransferase for both the sugar donor and the acceptor substrate ensures the correct assembly of these complex glycans. acs.orgnih.gov

Specific Sialyltransferases Involved in Sialic Acid Linkages (α2-3, α2-6, α2-8)

Sialylation, the addition of sialic acid residues to the terminal positions of oligosaccharide chains, is a key modification in the biosynthesis of many HMOs, including DSLNH II. nih.gov This process is catalyzed by specific enzymes known as sialyltransferases. nih.govnih.gov These enzymes facilitate the transfer of sialic acid from a donor molecule, CMP-sialic acid, to an acceptor oligosaccharide. google.com

There are several types of sialyltransferases, distinguished by the specific glycosidic linkage they create. nih.govgoogle.com The most common linkages found in HMOs are α2-3 and α2-6, while α2-8 linkages are also observed. nih.govnih.gov The formation of these distinct linkages is carried out by different families of sialyltransferases. For instance, ST3Gal and ST6Gal families of enzymes are responsible for creating α2-3 and α2-6 linkages to galactose residues, respectively. researchgate.net The presence and activity of these specific sialyltransferases are critical for the synthesis of sialylated HMOs like DSLNH II. acs.org

Table 1: Key Sialyltransferase Families and their Linkage Specificity

Sialyltransferase FamilyLinkage FormedAcceptor Substrate Moiety
ST3Galα2,3Galactose
ST6Galα2,6Galactose
ST6GalNAcα2,6N-acetylgalactosamine
ST8Siaα2,8Sialic acid

This table summarizes the main families of sialyltransferases involved in HMO biosynthesis and their specificities. researchgate.net

Fucosyltransferases and their Interplay in Complex HMO Structures

Fucosylation, the addition of fucose residues, is another critical modification that contributes to the complexity and diversity of HMOs. nih.gov This process is catalyzed by fucosyltransferases, which transfer fucose from a GDP-fucose donor to the growing oligosaccharide chain. nih.gov The interplay between fucosyltransferases and other glycosyltransferases, such as sialyltransferases, results in the formation of highly complex and branched HMO structures. google.comgoogle.com

The presence of fucose residues can influence the subsequent action of other enzymes, and vice versa, leading to a complex regulatory network in HMO biosynthesis. The specific positioning of fucose residues, determined by the type of fucosyltransferase present, is crucial for the biological activity of the resulting HMO. nih.gov

Formation of Lacto-N-hexaose Backbone Precursors

The backbone of many complex HMOs, including DSLNH II, is derived from precursor structures like lacto-N-hexaose (LNH) and lacto-N-neohexaose (LNnH). nih.govfrontiersin.orgacs.org The synthesis of these hexasaccharide cores involves the sequential addition of N-acetylglucosamine (GlcNAc) and galactose (Gal) units to a lactose foundation. frontiersin.orgnih.govnih.gov

The formation of the LNH backbone, for instance, can be achieved through a convergent strategy involving the assembly of pre-formed lactose, lactosamine, and lacto-N-biose building blocks. nih.gov The precise enzymatic steps and the order of glycosyltransferase action are critical for constructing the correct branched structure of LNH. frontiersin.orgresearchgate.net Once the LNH precursor is formed, it can then be further modified by sialyltransferases and fucosyltransferases to generate a variety of complex HMOs, including DSLNH II. nih.govgoogle.com

Genetic Determinants Influencing DSLNH II Production

The production of specific HMOs, such as DSLNH II, is not uniform across all individuals and is significantly shaped by maternal genetic factors. nih.govresearchgate.netnews-medical.net These genetic variations primarily affect the expression and activity of the glycosyltransferase enzymes responsible for HMO synthesis. mdpi.com

Maternal Genetic Factors (e.g., Secretor Status, FUT Genes) and their Impact on HMO Profiles

A primary genetic determinant of HMO composition is the mother's secretor status, which is governed by the fucosyltransferase 2 (FUT2) gene. mdpi.comfrontiersin.org Individuals with a functional FUT2 gene are known as "secretors" and can produce α1,2-fucosylated HMOs. frontiersin.orgnih.gov In contrast, "non-secretors" have a non-functional FUT2 gene and are unable to synthesize these specific HMOs. frontiersin.orgnih.gov

The Lewis blood group system, determined by the fucosyltransferase 3 (FUT3) gene, also plays a significant role in shaping the HMO profile by controlling the synthesis of α1,3/4-fucosylated HMOs. mdpi.comfrontiersin.org The interplay between the FUT2 and FUT3 genes results in four distinct milk groups based on the presence or absence of specific fucosylated HMOs. frontiersin.org

Gene Expression in Mammary Epithelial Cells (Lactocytes) related to HMO Synthesis

The biosynthesis of HMOs is primarily carried out by secretory mammary epithelial cells, known as lactocytes. plos.org However, recent studies employing single-cell RNA sequencing (scRNA-seq) have revealed that the lactocyte population is not uniform. Instead, it comprises distinct subtypes with specialized functions. nih.govnih.govthemoonlight.io Two principal subtypes, designated as Lactocyte type 1 (LC1) and Lactocyte type 2 (LC2), have been identified, each exhibiting unique gene expression profiles that suggest a division of labor in milk component synthesis. themoonlight.iobiorxiv.org

LC2 cells are characterized by high expression of genes associated with the synthesis of major milk components like lipids and proteins. themoonlight.io In contrast, the expression of many genes crucial for HMO synthesis appears to be differentially distributed between LC1 and LC2 cells. biorxiv.org For the synthesis of Disialyllacto-N-hexaose II, a key step is the addition of sialic acid residues to a precursor oligosaccharide. This reaction is catalyzed by enzymes called sialyltransferases. The genes encoding these enzymes show distinct expression patterns in lactocyte subtypes.

Specifically, the gene ST6 beta-galactoside alpha-2,6-sialyltransferase 1 (ST6GAL1) is more highly expressed in LC2 cells. biorxiv.org This enzyme is responsible for creating α2-6 linkages with sialic acid. plos.orgnih.govnih.gov Conversely, genes from the ST3 beta-galactoside alpha-2,3-sialyltransferase (ST3GAL) family, which form α2-3 linkages, are also expressed in lactocytes. biorxiv.org The structure of this compound contains both α2-3 and α2-6 sialic acid linkages, implying that the coordinated action of enzymes from both the ST3GAL and ST6GAL families is necessary for its complete synthesis.

Research integrating transcriptomic and glycomic data has shown a positive association between the expression of ST6GAL1 in LC1 cells and the concentration of several sialylated HMOs, including Disialyllacto-N-tetraose (DSLNT), a structurally related precursor. biorxiv.org In LC2 cells, a similar positive association was observed between the expression of ST3GAL1 and these HMOs. biorxiv.org This suggests a complex interplay and potential specialization between the lactocyte subtypes to produce the diverse array of sialylated HMOs.

The foundational gene B4GALT1, which encodes the catalytic subunit of lactose synthase, is highly expressed in both LC1 and LC2 cells, ensuring a steady supply of the core lactose molecule for all HMO synthesis. biorxiv.org The differential expression of specific glycosyltransferase genes then dictates the final, complex structures that are produced.

Table 1: Differential Expression of Key Genes in Lactocyte Subtypes for Sialylated HMO Synthesis
GeneEnzyme ProductFunction in HMO SynthesisPrimary Expression in Lactocyte SubtypeAssociation with Sialylated HMOs
B4GALT1Beta-1,4-galactosyltransferase 1Forms the core lactose molecule (Gal(β1-4)Glc)High in both LC1 and LC2Essential for all HMOs
ST6GAL1Beta-galactoside alpha-2,6-sialyltransferase 1Adds sialic acid in an α2-6 linkageHigher in LC2 cellsPositively associated with concentrations of DSLNT and other sialylated HMOs biorxiv.org
ST3GAL1Beta-galactoside alpha-2,3-sialyltransferase 1Adds sialic acid in an α2-3 linkageExpressed in lactocytes, with positive association with sialylated HMOs in LC2 cells biorxiv.orgLikely involved in the synthesis of precursors for this compound

Multi-omics Integration for Elucidating Biosynthetic Programs

Understanding the biosynthesis of a specific, complex molecule like this compound is challenging due to the vast number of potential enzymatic pathways and the heterogeneity of the cellular environment. nih.govnih.gov Multi-omics approaches, which integrate data from different molecular levels such as genomics, transcriptomics (gene expression), and glycomics (HMO structures and concentrations), have become indispensable for deciphering these biosynthetic programs. escholarship.orgresearchgate.net

By combining single-cell transcriptomics (scRNA-seq) from lactocytes with mass spectrometry-based quantification of HMOs from the same milk samples, researchers can establish powerful correlations. biorxiv.org This integrated analysis allows for the nomination of candidate genes responsible for specific steps in HMO synthesis. nih.govnih.gov For instance, by correlating the expression levels of dozens of glycosyltransferase genes with the final concentrations of specific HMOs, models can predict which enzymes are most likely involved in forming particular glycosidic bonds. escholarship.orgresearchgate.net

Furthermore, multi-omics analyses extend to identifying the regulatory layers governing this gene expression. By analyzing promoter regions of co-expressed glycosyltransferase genes, potential transcription factors (TFs) can be identified. This analysis has implicated TFs such as members of the SP/KLF, ETS, and IKZF families in the regulation of HMO biosynthesis genes. These TFs may act as master regulators that coordinate the expression of the specific enzymes needed to build complex HMOs.

Table 2: Findings from Multi-omics Integration for HMO Biosynthesis
Omics Data TypeMethodologyKey Findings Related to Sialylated HMOs
Transcriptomics (scRNA-seq)Single-cell RNA sequencing of lactocytesIdentified lactocyte subtypes (LC1, LC2) with distinct gene expression profiles for HMO synthesis. themoonlight.iobiorxiv.org
GlycomicsLiquid Chromatography-Mass Spectrometry (LC-MS)Quantified concentrations of individual HMOs, including DSLNH and its precursors, in milk samples. biorxiv.orgresearchgate.net
Integrated AnalysisCorrelating gene expression data with HMO concentration dataEstablished positive associations between ST6GAL1 and ST3GAL1 expression and sialylated HMO levels. biorxiv.org Suggests distinct roles for LC1 and LC2 cells in producing different milk components. nih.gov
Regulatory AnalysisComputational analysis of transcription factor binding sitesNominated potential transcription factors (e.g., SP1, EGR1, ETS1) that may regulate the coordinated expression of sialyltransferase genes.

Iii. Advanced Methodologies for Analysis and Structural Elucidation of Disialyllacto N Hexaose Ii

Chromatographic Separation Techniques

Chromatography is a cornerstone in the analysis of HMOs, enabling the separation of these complex carbohydrates from a mixture. The choice of chromatographic technique is crucial for achieving the necessary resolution to distinguish between structurally similar oligosaccharides.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of HMOs. nih.gov For enhanced sensitivity and selectivity, especially for oligosaccharides that lack a strong chromophore, derivatization with a fluorescent tag is a common strategy. nih.gov Sialylated oligosaccharides like Disialyllacto-N-hexaose II can be labeled with fluorescent reagents such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), which specifically reacts with the α-keto acid functionality of sialic acids to yield a highly fluorescent derivative. This pre-column derivatization allows for the sensitive detection of sialylated HMOs.

The separation is typically achieved on a reversed-phase column. The elution of the fluorescently labeled this compound is monitored by a fluorescence detector. The retention time of the compound is a key parameter for its identification, which is confirmed by running an authentic standard. Quantification is performed by comparing the peak area of the sample to a calibration curve generated with known concentrations of the standard.

Table 1: Representative HPLC Parameters for Analysis of Fluorescently Labeled this compound

ParameterTypical Condition
Stationary Phase Reversed-phase C18 column
Mobile Phase Gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate)
Derivatization Reagent 1,2-diamino-4,5-methylenedioxybenzene (DMB)
Detection Fluorescence Detector (Excitation/Emission wavelengths specific to the tag)
Expected Result A distinct peak corresponding to the derivatized this compound, with its retention time and peak area used for identification and quantification, respectively.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS, LC-ESI-MS2)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of complex HMO mixtures. nih.gov This technique combines the separation capabilities of LC with the mass-analyzing power of MS, allowing for the determination of the molecular weight and structural features of the separated oligosaccharides. For this compound, porous graphitized carbon (PGC) chromatography is often employed as it provides excellent separation of isomeric oligosaccharides based on their three-dimensional structures.

Following separation by LC, the analyte enters the mass spectrometer, typically through an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the generation of intact molecular ions, which is crucial for analyzing large and labile molecules like oligosaccharides. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions. In full scan mode, this provides the molecular weight of the compound. For more detailed structural information, tandem mass spectrometry (MS/MS or MS2) is performed.

Capillary Electrophoresis (CE) for Sialyloligosaccharide Resolution

Capillary Electrophoresis (CE) is another high-resolution separation technique well-suited for the analysis of charged molecules like sialylated oligosaccharides. nih.gov The separation in CE is based on the differential migration of analytes in an electrolyte solution under the influence of a high-voltage electric field. The migration speed is dependent on the charge-to-size ratio of the molecule.

Due to the presence of two negatively charged sialic acid residues, this compound is readily separated by CE. google.comjustia.comgoogle.com This method offers high efficiency, short analysis times, and requires only small sample volumes. Detection can be performed using UV absorbance, but for higher sensitivity, coupling CE with a mass spectrometer (CE-MS) or using laser-induced fluorescence (LIF) detection after derivatization are preferred. CE is particularly effective for the simultaneous quantification of various sialyloligosaccharides in human milk. google.com

Mass Spectrometry (MS)-Based Structural Characterization

Mass spectrometry is an indispensable tool for the structural elucidation of HMOs, providing information on their composition, sequence, and branching patterns. nih.gov

Tandem Mass Spectrometry (MS/MS) for Linkage and Branching Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information about a selected precursor ion. nih.gov In an MS/MS experiment, the ion corresponding to this compound is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it is fragmented by collisions with an inert gas. The resulting fragment ions are then mass-analyzed.

High-Resolution Mass Spectrometry for Compositional Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is a critical step in the identification of an unknown compound and for confirming the identity of a known compound like this compound.

By measuring the mass of the molecular ion with high precision (typically to four or five decimal places), it is possible to calculate a unique elemental formula. This helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. For this compound (C₅₈H₉₄N₄O₄₅), HRMS would confirm its elemental composition, thereby providing a high degree of confidence in its identification.

Table 2: Summary of Mass Spectrometry Data for this compound

Analytical TechniqueInformation ObtainedExpected Findings for this compound
LC-MS (Full Scan) Molecular WeightDetection of the molecular ion corresponding to the mass of this compound.
Tandem MS (MS/MS) Monosaccharide sequence, branching, and linkage informationFragmentation pattern consistent with the known structure, showing sequential loss of sialic acid, galactose, and N-acetylglucosamine units, and confirming the branching point.
High-Resolution MS (HRMS) Accurate Mass and Elemental CompositionMeasurement of a highly accurate mass that corresponds to the elemental formula C₅₈H₉₄N₄O₄₅.

Ion Mobility Spectrometry (IMS) for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) has emerged as a powerful analytical technique for the separation and differentiation of complex carbohydrate isomers, such as this compound. nih.govmasatech.eu IMS separates ions in the gas phase based on their size, shape, and charge, rather than solely on their mass-to-charge ratio. nih.govmasatech.eu This capability is particularly crucial for glycan analysis, where numerous isomers with identical masses but different linkages or branching patterns exist. unl.edu

In an IMS experiment, ions are introduced into a drift tube filled with a neutral buffer gas. chromatographyonline.com An electric field propels the ions through the tube, where they experience collisions with the buffer gas molecules. masatech.eu The velocity of an ion, and thus its drift time to the detector, is dependent on its rotationally averaged collision cross-section (CCS). Compact, tightly folded structures experience fewer collisions and travel faster, while more extended or unfolded structures have larger CCS values and travel more slowly. nih.gov

For this compound and its isomers, which have identical masses and charges, any difference in their arrival times in an IMS experiment is a direct indicator of a difference in their molecular structure. nih.gov This allows for the clear differentiation of isomers that would be indistinguishable by mass spectrometry alone. unl.edu For instance, isomers with different sialic acid linkage positions (e.g., α2-3 vs. α2-6) or variations in the core hexasaccharide structure will exhibit distinct CCS values and, consequently, different drift times. The coupling of IMS with mass spectrometry (IMS-MS) provides a two-dimensional analysis, separating glycans by both their shape and mass, which greatly enhances the ability to resolve complex mixtures of human milk oligosaccharides. nih.gov

Table 1: Representative Ion Mobility Data for Glycan Isomers This table contains illustrative data to demonstrate the principles of IMS for isomer differentiation.

Glycan IsomerMass (Da)Drift Time (ms)Collision Cross-Section (Ų)
Isomer A (e.g., this compound)1475.56.77310.2
Isomer B (Positional Isomer)1475.57.02321.5
Isomer C (Linkage Isomer)1475.56.91316.8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the complete and unambiguous structural elucidation of complex carbohydrates, including this compound. aau.dk While mass spectrometry and IMS can provide information on composition and conformation, NMR provides precise details about the covalent structure, such as monosaccharide composition, anomeric configurations (α or β), linkage positions, and the sequence of residues. libretexts.org

The process involves interpreting 1D and 2D NMR spectra to assign signals to specific atoms within the molecule. aau.dk

1D ¹H NMR: The proton (¹H) NMR spectrum provides initial information. The chemical shifts of anomeric protons (H1) are particularly diagnostic, indicating the type of sugar residue and its anomeric configuration. libretexts.org

2D NMR Experiments: A suite of 2D NMR experiments is required for a definitive assignment. aau.dk

COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled, typically those on adjacent carbons (e.g., H1-H2, H2-H3). This allows for tracing the proton network within each monosaccharide ring.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system (i.e., within one sugar residue). This is extremely useful for identifying all the protons belonging to a specific monosaccharide, even in crowded spectral regions. aau.dk

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), which is critical for determining the sequence of monosaccharides. A cross-peak between the anomeric proton (H1) of one residue and a proton on another residue reveals the linkage position (e.g., a NOE between Gal-H1 and GlcNAc-H4 indicates a 1→4 linkage). aau.dk

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This helps in assigning the carbon signals and confirming residue identity. aau.dk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is another powerful tool for confirming linkage positions across the glycosidic bond.

By systematically integrating the data from these experiments, a complete and unambiguous assignment of the entire structure of this compound can be achieved. libretexts.org

Glycan Microarray Analysis for Ligand Binding Profiling

Glycan microarrays are a high-throughput technology used to profile the binding interactions of carbohydrates with glycan-binding proteins (GBPs), antibodies, or pathogens. nih.gov This platform has been instrumental in exploring the biological recognition of complex sialylated structures like this compound. nih.govresearchgate.net

To construct a glycan microarray, the carbohydrate must be immobilized on a solid surface, typically a chemically modified glass slide. The most common method involves covalently attaching the glycan to the slide. beilstein-journals.org This requires the glycan to be chemically modified with a linker containing a reactive group, most often a primary amine (-NH₂), at its reducing end.

The process involves:

Derivatization: The free reducing end of this compound is reacted with a bifunctional linker. A common strategy is reductive amination with a linker containing an amino group at one end and another functional group (often a protected amine) at the other.

Purification: The resulting amino-functionalized glycan is purified to remove unreacted starting materials and byproducts.

Printing: The purified amino-terminating glycan is dissolved in a specific print buffer and spotted onto a slide with an activated surface (e.g., N-hydroxysuccinimide (NHS)-ester or epoxy-coated slides) using a robotic microarray printer. beilstein-journals.org The amine on the glycan linker reacts with the activated surface, forming a stable covalent bond.

An alternative approach involves converting the glycan into a neoglycolipid (NGL) by conjugating an amino-terminating glycan to an aldehyde-functionalized phospholipid. oup.com These NGLs can then be printed onto nitrocellulose-coated slides, where they are immobilized non-covalently. oup.com

Detecting the binding of a GBP to a specific glycan on the array requires a fluorescent signal. The sample containing the GBP (e.g., a lectin, antibody, or virus) is incubated on the array surface. Unbound proteins are washed away, and the bound proteins are detected.

Common detection strategies include:

Direct Labeling: The GBP of interest can be directly conjugated to a fluorescent dye (e.g., a Cy dye or Alexa Fluor dye) before it is applied to the array. windows.net This provides a direct readout but requires chemical modification of the protein, which could potentially affect its binding activity.

Indirect Labeling (Sandwich Assay): This is the most common method. An unlabeled GBP is first allowed to bind to the array. Then, a fluorescently-labeled secondary antibody that recognizes the GBP (or a tag on the GBP, such as a His-tag or Fc-region) is added. windows.net This approach amplifies the signal and avoids direct modification of the primary GBP. researchgate.net

Enzymatic Labeling: In some cases, binding can be detected by enzymatic incorporation of a fluorophore-conjugated substrate. For example, sialyltransferases can be used to add a fluorescently-labeled sialic acid (e.g., Cy3-Neu5Ac) onto acceptor glycans, allowing for the detection of glycosyltransferase activity itself or the labeling of glycans on intact glycoproteins. rndsystems.comnih.gov

After incubation and washing, the microarray slide is dried and scanned using a laser microarray scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore. windows.net The scanner generates a high-resolution digital image (e.g., a 16-bit TIFF file) of the fluorescence on the slide surface. windows.net

The data analysis workflow proceeds as follows:

Image Quantification: Specialized software is used to analyze the scanned image. A "gal" file, which specifies the location and identity of each printed spot on the array, is used to align a grid over the image. windows.net The software then quantifies the fluorescence intensity of each spot, typically subtracting the local background fluorescence to get a net intensity value.

Data Normalization: The raw intensity values are often normalized to account for variations in printing, surface chemistry, or detection.

Averaging and Error Calculation: Glycans are typically printed in multiple replicates (e.g., 6 replicates) on the array. The mean fluorescence intensity, standard deviation (SD), and coefficient of variation (%CV) are calculated for each set of replicates. A low %CV (e.g., less than 50%) indicates good data reliability. plos.org

Binding Profile Generation: The averaged, normalized fluorescence values for each glycan are plotted to create a binding profile for the GBP being tested. This allows for the identification of specific glycan structures, like this compound, that are recognized by the protein and a comparison of relative binding avidities to different glycans on the array. researchgate.net

Table 2: Representative Glycan Microarray Binding Data This table contains illustrative data showing the binding of a hypothetical Sialic Acid-Binding Lectin to various glycans.

Glycan IDGlycan Structure on ArrayMean Relative Fluorescence Units (RFU)Standard Deviation (SD)
1Lactose (B1674315)15025
2Sialyllactose (α2-3)12,500980
3Sialyllactose (α2-6)21,3001,540
4This compound45,8003,120
5Asialo-GM121045

Iv. in Vitro and Ex Vivo Investigations of Disialyllacto N Hexaose Ii Biological Interactions

Interactions with Microorganisms and Microbiota Modulation

The prebiotic activity of HMOs is one of their most well-documented functions, with many promoting the growth of beneficial gut commensals like Bifidobacterium. The effect of DSLNH II, however, appears to be nuanced and may be context-dependent.

One study observed that among mothers who used breast pumps, a higher prevalence of Bifidobacterium in milk was associated with lower abundances of disialyl-lacto-N-hexaose. nih.govresearchgate.net This finding suggests a complex relationship that may be influenced by various factors, including the source and handling of the milk.

In contrast, other research has demonstrated a more direct prebiotic effect. A study on exclusively breastfed infants found that higher intakes of several HMOs, including DSLNH, were positively associated with the relative abundance of Bifidobacterium longum subsp. infantis at day 30 of life. biorxiv.org This subspecies is particularly well-adapted to utilizing HMOs and is considered a hallmark of a healthy infant gut microbiome. These findings highlight that while the relationship between DSLNH II and Bifidobacterium is complex, there is evidence to support its role in promoting the growth of specific beneficial strains within the infant gut.

Research FindingBacterial SpeciesAssociation with DSLNH IICitation
Higher prevalence in milk associated with lower abundance of DSLNH II (in mothers using breast pumps)BifidobacteriumNegative nih.govresearchgate.net
Higher intake associated with higher relative abundanceBifidobacterium longum subsp. infantisPositive biorxiv.org

Beyond its effects on bifidobacteria, DSLNH II appears to influence other members of the gut microbial community. Notably, a positive correlation has been observed between sialylated HMOs and the genus Staphylococcus.

Specifically, in a study of non-secretor mothers, Staphylococcus was found to be positively correlated with sialylated HMOs. nih.gov Further supporting this, another study identified a positive relationship between the concentration of DSLNH and the abundance of Staphylococcus spp. mdpi.com While Staphylococcus does not typically utilize HMOs for growth directly, its proliferation may be indirectly influenced by the presence of these complex sugars in the gut microenvironment. nih.gov

Bacterial GenusAssociation with Sialylated HMOs/DSLNH IIContextCitation
StaphylococcusPositiveNon-secretor mothers nih.gov
Staphylococcus spp.PositiveGeneral mdpi.com

A study tracking the development of the infant gut microbiota found that higher intakes of DSLNH at day 30 were positively associated with the relative abundances of several operational taxonomic units (OTUs). biorxiv.org These included Bifidobacterium longum subsp. infantis, Streptococcus salivarius, Bifidobacterium pseudocatenulatum, Gemmella haemolysans, Rothia mucilaginosa, and Bergeyella sp. biorxiv.org By day 120, higher intakes of DSLNH were still positively associated with Bifidobacterium longum subsp. infantis and Streptococcus salivarius. biorxiv.org

Functionally, the modulation of the gut microbiota by HMOs can have significant physiological consequences. Interestingly, one study found that higher concentrations of DSLNH in breast milk were associated with an increased risk of food sensitization in infants at one year of age. binasss.sa.crgoogleapis.com This suggests that the influence of DSLNH II on the gut microbiota may also play a role in the development of the infant's immune tolerance.

Bacterial TaxaAssociation with Higher DSLNH II IntakeTime PointCitation
Bifidobacterium longum subsp. infantisPositiveDay 30 & 120 biorxiv.org
Streptococcus salivariusPositiveDay 30 & 120 biorxiv.org
Bifidobacterium pseudocatenulatumPositiveDay 30 biorxiv.org
Gemmella haemolysansPositiveDay 30 biorxiv.org
Rothia mucilaginosaPositiveDay 30 biorxiv.org
Bergeyella sp.PositiveDay 30 biorxiv.org

Modulation of Specific Bacterial Genera Associated with DSLNH II or similar HMOs (e.g., Staphylococcus sp.)

Immunomodulatory Activities and Cellular Responses

A portion of ingested HMOs can be absorbed into the systemic circulation, allowing for direct interaction with immune cells and subsequent modulation of immune responses. nih.gov As a disialylated HMO, DSLNH II is a candidate for such immunomodulatory activity, particularly through its interaction with sialic acid-binding receptors.

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors expressed on the surface of various immune cells that recognize sialylated glycans and are known regulators of the immune system. frontiersin.orgfrontiersin.org The sialic acid moieties of DSLNH II make it a potential ligand for these receptors.

While direct binding studies of DSLNH II to specific Siglecs are limited, research on structurally similar disialylated HMOs provides strong evidence for this interaction. For instance, a study on the enzymatic synthesis of Disialyllacto-N-tetraose (DSLNT) revealed broad yet distinct recognition by Siglecs of the atypical Neu5Acα2-6GlcNAc motif present in these molecules. researchgate.net Furthermore, glycan array analyses have shown that Siglec-15 exhibits high-avidity binding to sialylated glycan structures containing internal sialic acid α2,6-linked to GlcNAc, such as those found in disialyl monofucosyllacto-N-hexaose (DSMFLNH) and DSLNT. nih.gov Given that DSLNH II is a disialylated hexaose, it is highly probable that it also interacts with a range of Siglecs on immune cells like B-cells, T-cells, monocytes, and dendritic cells, thereby modulating their function, including activation, migration, and cytokine production. frontiersin.org A dissertation has also suggested that the immunomodulatory effects of DSLNT are mediated by its binding to Siglec receptors. nih.gov

The interaction of HMOs with immune cells can lead to altered cytokine production, which in turn can shape the direction and intensity of an immune response. Sialylated HMOs, as a class, have been shown to modulate cytokine production by lymphocytes and dendritic cells, often promoting a balanced immune response. frontiersin.orgfrontiersin.org

In vitro studies have demonstrated that HMOs can alter the generation of cytokines by lymphocytes, potentially leading to a more balanced T-helper 1 (Th1) and T-helper 2 (Th2) response. binasss.sa.cr Dendritic cells (DCs), which are pivotal in initiating adaptive immune responses, are also influenced by HMOs. frontiersin.orgthermofisher.com Research has shown that both sialylated and fucosylated HMOs can enhance the production of both pro- and anti-inflammatory cytokines in activated DCs, which in turn influences T-cell polarization towards Th1, Th17, and regulatory T-cell (Treg) responses. frontiersin.org For example, HMO-treated DCs that were co-cultured with naive T-cells showed increased Treg production. binasss.sa.cr

While these studies highlight the immunomodulatory potential of the broader class of sialylated HMOs, specific research focusing solely on the effects of Disialyllacto-N-hexaose II on cytokine production by lymphocytes and dendritic cells is currently limited. The precise cytokine profile induced by DSLNH II remains an important area for future investigation.

Effects on Intestinal Epithelial Cell Function and Barrier Integrity

Research suggests that HMOs contribute to intestinal maturation and barrier integrity. google.com For instance, studies on the closely related compound Disialyllacto-N-tetraose (DSLNT) have shown a protective effect on the intestinal epithelial barrier. In an in vitro model using Caco-2 intestinal epithelial cells, DSLNT was found to protect the epithelium against damage induced by mast cell chymase, a substance implicated in inflammatory bowel disease. nih.gov This protection was evidenced by the maintenance of higher trans-epithelial electrical resistance (TEER), a key indicator of barrier integrity. nih.gov Furthermore, some research indicates that HMOs can stimulate the expression of genes associated with mucosal regeneration, such as Mucin 2 (MUC2), which increases mucus production and reinforces the protective mucus layer. binasss.sa.cr

Table 1: Observed Effects of Sialylated HMOs on Intestinal Epithelial Barrier Function

HMO Class/Example Model System Observed Effect Potential Mechanism Reference
Sialyllactoses HT-29 & HIEC cells Induced cell differentiation --- nih.gov
Pooled HMOs Intestinal Epithelial Cells (IECs) Increased mucus production Stimulated expression of MUC2 and TFF3 genes binasss.sa.cr
Disialyllacto-N-tetraose (DSLNT) Caco-2 cells; In-situ intestinal tissue Protected against chymase-induced barrier damage; Maintained TEER Stabilization of tight junction proteins nih.gov
Colostrum HMOs (cHMOS) Fetal human intestinal mucosa Modulated immune cell communication and homeostasis Attenuated inflammatory cytokine expression harvard.edu

Influence on Host-Pathogen Interactions and Anti-adhesive Properties

A primary defense mechanism attributed to HMOs is their ability to act as anti-adhesive antimicrobials. nih.gov They function as soluble decoy receptors, structurally mimicking the glycan binding sites on the surface of intestinal epithelial cells. frontiersin.orgnih.gov By binding to pathogens in the intestinal lumen, they prevent the adhesion of these pathogens to the host cells, which is a critical initial step for infection and colonization. frontiersin.org

Sialylated HMOs, including by extension DSLNH II, are particularly noted for this anti-adhesive activity against a range of pathogens. This protective function helps lower the risk of various infections. nih.gov For example, sialylated HMOs have been shown to inhibit the binding of specific viruses and bacteria. nih.gov Research has also demonstrated that HMOs can inhibit the invasion of human premature intestinal epithelial cells by the opportunistic fungus Candida albicans. researchgate.net In a study of milk composition, lower concentrations of Disialyllacto-N-tetraose (DSLNT) and Lacto-N-hexaose (LNH) were found in milk samples that contained detectable fungi, suggesting a potential protective role for these oligosaccharides. researchgate.net

Table 2: Anti-adhesive Properties of HMOs Against Various Pathogens

Pathogen Inhibitory HMO Class/Example Model Mechanism Reference
Escherichia coli (S fimbriated) 3'-Sialyllactose (B164678) (3'SL) Endothelial and epithelial cells Inhibition of binding nih.gov
Campylobacter jejuni 2'-Fucosyllactose (B36931) (2'FL) Intestinal epithelial cells Blocked adhesion nih.gov
Influenza viruses, Rotavirus Sialylated HMOs --- Inhibition of binding nih.gov
Candida albicans Pooled HMOs Premature intestinal epithelial cells Reduced hyphal morphogenesis and invasion researchgate.net

Mechanistic Studies on DSLNH II Bioactivity

To understand how this compound exerts its biological effects, researchers investigate its molecular interactions, including receptor binding and the subsequent activation of intracellular signaling pathways.

Receptor-Ligand Binding Affinity Characterization

The biological activities of HMOs are often initiated by their binding to specific glycan-binding proteins, or lectins, on the surface of host cells. frontiersin.org These interactions are crucial for mediating the immunomodulatory effects of HMOs.

Key receptors for sialylated oligosaccharides are the Sialic acid-binding immunoglobulin-like lectins (Siglecs). A study involving the enzymatic synthesis of DSLNT and other related HMOs characterized their binding to a range of human Siglecs. researchgate.net The results showed that Siglecs exhibit broad yet distinct binding patterns to HMOs that contain the atypical Neu5Acα2-6GlcNAc linkage, a structural feature found in these complex molecules. researchgate.net This suggests that DSLNH II may interact with specific Siglec receptors to modulate immune cell function. In addition to Siglecs, other lectins expressed on intestinal epithelial and immune cells, such as galectins and Toll-like receptors (TLRs), are also potential binding partners for HMOs. binasss.sa.crfrontiersin.org

Table 3: Potential Receptors for Sialylated HMOs

Receptor Family Specific Receptor Example Cell Type Binding Characteristics Reference
Siglecs Various (e.g., Siglec-5, -7) Immune cells Broad but distinct binding patterns to Neu5Acα2-6GlcNAc-containing HMOs researchgate.net
Galectins Galectin-1, -3, -7 Intestinal epithelial cells, Immune cells High binding affinity to a range of HMOs frontiersin.org
Toll-like Receptors (TLRs) TLR4 Intestinal epithelial cells, Immune cells Can be competitively inhibited or activated by specific HMOs binasss.sa.crfrontiersin.org

Downstream Signaling Pathway Analysis in Target Cells

Upon binding to a cellular receptor, DSLNH II can trigger downstream signaling cascades that alter cell behavior. Analysis of these pathways provides a mechanistic understanding of the observed biological effects.

Studies on the related compound DSLNT have provided a clear example of this process. To protect intestinal barrier integrity from chymase-induced damage, DSLNT was found to stabilize the Zonula occludens-1 (ZO-1) protein. This stabilization is mediated through the Focal Adhesion Kinase (FAK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov Ex vivo studies using human intestinal tissue have also shown that colostrum HMOs, a mixture rich in sialylated compounds, can modulate major immunologic pathways. harvard.edu Pathway analysis revealed that these HMOs affect networks controlling immune cell trafficking and maturation, with the Extracellular signal-regulated kinase (ERK1/2) identified as a central signaling molecule in these processes. harvard.edu Furthermore, metabolites produced from HMO fermentation by gut bacteria, such as short-chain fatty acids, can activate their own signaling pathways by binding to G protein-coupled receptors (GPCRs), which can influence cell differentiation and proliferation. tandfonline.com

Table 4: Signaling Pathways Modulated by Sialylated HMOs

Pathway Key Molecules Cellular Effect HMO Example Reference
Tight Junction Stabilization ZO-1, FAK, p38 MAPK Strengthened epithelial barrier integrity Disialyllacto-N-tetraose (DSLNT) nih.gov
Immune Cell Trafficking & Maturation ERK1/2, various cytokines (CCL21, CCL11) Modulation of immune cell recruitment and development Colostrum HMOs (cHMOS) harvard.edu
Inflammatory Response IL-8, IL-6, TNF, MCP-1 Attenuation of PAMP-induced inflammation Colostrum HMOs (cHMOS) harvard.edu
Gene Regulation via Metabolites G protein-coupled receptors (GPCRs), Histone deacetylases (HDACs) Altered cell differentiation and proliferation General HMOs (via fermentation) tandfonline.com

V. Synthetic and Chemoenzymatic Strategies for Disialyllacto N Hexaose Ii Production

Chemical Synthesis Approaches for Complex Oligosaccharides

The chemical synthesis of complex oligosaccharides like DSLNH II is a formidable task that requires precise control over the formation of multiple glycosidic bonds. jst.go.jpnih.gov Key challenges include the stereoselective creation of these linkages and the strategic use of protecting groups to ensure that reactions occur at the desired positions on the sugar molecules. jst.go.jp

Historically, methods like the Koenigs-Knorr reaction have been foundational in oligosaccharide synthesis. researchgate.net Modern strategies have built upon these principles, introducing a variety of techniques to improve efficiency and stereocontrol. jst.go.jp One-pot glycosylation methods, for instance, allow for the sequential addition of monosaccharide units in a single reaction vessel, which streamlines the synthesis process by avoiding the need for isolating and purifying intermediate compounds. magtech.com.cn

Another significant advancement is the development of solid-phase oligosaccharide synthesis (SOS). acs.orgoup.com In this approach, the initial sugar is attached to a solid polymer support, and subsequent sugar units are added in a stepwise manner. acs.orgoup.com This method simplifies purification, as excess reagents and byproducts can be washed away easily. acs.orgoup.com Various glycosylating agents, including thioglycosides, trichloroacetimidates, and glycosyl phosphates, have been adapted for use in solid-phase synthesis. acs.org

The "armed-disarmed" strategy is another powerful concept in chemical oligosaccharide synthesis. nih.gov This approach relies on the differential reactivity of glycosyl donors, where an "armed" donor with electron-donating protecting groups reacts preferentially over a "disarmed" donor with electron-withdrawing groups. nih.gov This chemoselectivity allows for the controlled assembly of oligosaccharide chains. nih.gov

Interactive Data Table: Key Chemical Synthesis Strategies for Complex Oligosaccharides
Strategy Description Key Advantages Key Challenges
One-Pot Glycosylation Sequential glycosylation reactions are performed in a single reaction vessel without isolation of intermediates. magtech.com.cn Increased efficiency, reduced reaction time and resource use. Requires careful selection of building blocks and reaction conditions to ensure high selectivity. magtech.com.cn
Solid-Phase Synthesis (SOS) The oligosaccharide is assembled on a solid polymer support, facilitating purification at each step. acs.orgoup.com Simplified purification, potential for automation. acs.orgoup.com Requires stable linkers and high-yielding reactions to be effective. acs.org
Armed-Disarmed Strategy Utilizes the different reactivities of glycosyl donors based on their protecting groups to control the sequence of glycosylation. nih.gov Allows for chemoselective coupling of glycosyl donors and acceptors. nih.gov Primarily applicable to the synthesis of oligosaccharides with specific glycosylation patterns. nih.gov
Pre-activation Strategy A glycosyl donor is pre-activated before the addition of the acceptor, offering an alternative to the armed-disarmed approach. magtech.com.cn Does not require the fine-tuning of building block reactivity in the same way as the armed-disarmed strategy. magtech.com.cn Can be problematic for glycosylations with low-reactivity substrates. nih.gov

Enzymatic Synthesis Utilizing Glycosyltransferases

Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for producing complex oligosaccharides like DSLNH II. These approaches leverage the remarkable regio- and stereoselectivity of enzymes, particularly glycosyltransferases, to construct precise glycan structures without the need for extensive protecting group manipulations. frontiersin.org

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate, typically a nucleotide sugar, to an acceptor molecule. frontiersin.orgnih.gov In the context of HMO synthesis, these enzymes are responsible for the stepwise addition of monosaccharides such as fucose, sialic acid, galactose, and N-acetylglucosamine to a lactose (B1674315) core. frontiersin.orgnih.govrsc.org

The success of enzymatic synthesis hinges on the availability of glycosyltransferases with the desired substrate specificity. rsc.orgacs.org For the synthesis of DSLNH II, specific sialyltransferases are required that can attach sialic acid residues to the correct positions on the precursor oligosaccharide. The substrate specificity of a glycosyltransferase determines which acceptor molecules it can act upon and where on the acceptor the sugar will be added. nih.govacs.org

Researchers have identified and characterized a variety of glycosyltransferases from different sources, including bacteria and mammals, for use in HMO synthesis. rsc.orgacs.org However, wild-type enzymes may not always possess the ideal properties for large-scale production, such as high stability, solubility, or the precise specificity required for a particular target oligosaccharide. frontiersin.orgnih.gov

To address these limitations, protein engineering techniques, including rational design and directed evolution, are employed to modify glycosyltransferases. nih.govroyalsocietypublishing.org By altering specific amino acid residues in the enzyme's active site, scientists can enhance catalytic activity, improve stability, and even alter substrate specificity to create novel enzymes tailored for the synthesis of specific HMOs like DSLNH II. nih.govnih.gov For example, a mutant of the α2-3-sialyltransferase from Pasteurella multocida has been used in the synthesis of disialyl glycans. core.ac.uk

One-pot multienzyme (OPME) systems represent a significant advancement in the enzymatic synthesis of HMOs. rsc.orgnih.gov These systems combine multiple enzymes in a single reaction vessel to carry out a cascade of reactions, starting from simple, inexpensive precursors. rsc.org For instance, an OPME system for DSLNH II synthesis could include enzymes for the activation of sialic acid (e.g., CMP-sialic acid synthetase) and the sialyltransferases needed to attach the sialic acid residues to the growing oligosaccharide chain. rsc.orgnih.gov

The design of OPME systems requires a thorough understanding of the substrate specificities of each enzyme in the cascade to ensure that the desired product is formed. rsc.org By carefully selecting the enzymes and the order of their addition, a wide variety of complex HMOs can be synthesized with high efficiency and yield. rsc.orgescholarship.org Gram-scale synthesis of various HMOs, including disialylated structures, has been successfully achieved using OPME strategies, demonstrating the potential for large-scale production. rsc.orgcore.ac.uknih.govnih.gov

Interactive Data Table: Examples of Glycosyltransferases in HMO Synthesis
Enzyme Source Organism Function Application in HMO Synthesis
α2-6-Sialyltransferase (Pd2,6ST) Photobacterium damselae Transfers sialic acid in an α2-6 linkage. rsc.org Synthesis of 6'-sialyllactose (B25220) and other α2-6-sialylated HMOs. rsc.orgnih.gov
α2-3-Sialyltransferase (PmST1) Pasteurella multocida Transfers sialic acid in an α2-3 linkage. Synthesis of 3'-sialyllactose (B164678) and other α2-3-sialylated HMOs. rsc.org
β1-3-N-Acetylglucosaminyltransferase (NmLgtB) Neisseria meningitidis Transfers N-acetylglucosamine in a β1-3 linkage. rsc.org Elongation of the core HMO structure. rsc.org
α1-2-Fucosyltransferase (Te2FT) Thermosynechococcus elongatus Transfers fucose in an α1-2 linkage. nih.govrsc.org Synthesis of 2'-fucosyllactose (B36931) and other fucosylated HMOs. nih.govrsc.org
Human α2-6-sialyltransferase (hST6GALNAC5) Homo sapiens Transfers sialic acid to an N-acetylglucosamine residue in an α2-6 linkage. escholarship.orgnih.gov Synthesis of HMOs containing the Neu5Acα2–6GlcNAc component. escholarship.orgnih.gov

Substrate Specificity and Engineering of Glycosyltransferases for DSLNH II Synthesis

Chemoenzymatic Synthesis: Hybrid Methodologies

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic approaches to create a powerful and flexible strategy for producing complex oligosaccharides like DSLNH II. rsc.orgroyalsocietypublishing.orgnih.gov This hybrid methodology allows for the efficient construction of intricate glycan structures that would be difficult to achieve using either method alone. nih.gov

A prominent chemoenzymatic approach is the "core synthesis/enzymatic extension" (CSEE) strategy. nih.govrsc.orgnih.gov In this method, a core oligosaccharide structure is first assembled using chemical synthesis. nih.gov This chemically synthesized core, which can be designed with specific protecting groups, is then used as a substrate for a series of enzymatic reactions. nih.govnih.gov Glycosyltransferases are employed to extend the core structure by adding additional monosaccharide units in a precise and controlled manner. nih.gov

The CSEE strategy has been successfully applied to the synthesis of a variety of complex HMOs. nih.gov For example, a chemically synthesized tetrasaccharide core, GlcNH₂β1→3(GlcNAcβ1→6)Galβ1→4Glc, served as a key precursor for the chemoenzymatic synthesis of lacto-N-hexaose. frontiersin.org By carefully controlling the order of enzymatic reactions, researchers can selectively elongate different branches of the core structure to produce asymmetrically branched HMOs. frontiersin.orgacs.org This approach provides a practical route to obtaining structurally defined HMOs for biological studies. nih.gov

A major challenge in the synthesis of branched oligosaccharides is achieving precise control over the stereochemistry and regiochemistry of the glycosidic linkages. nih.govnih.gov Chemical synthesis often requires complex protecting group strategies to differentiate between multiple hydroxyl groups on a sugar molecule. nih.govnih.gov Regioselective glycosylations, where a glycosyl donor reacts preferentially with a specific hydroxyl group on a partially protected acceptor, can reduce the number of protection and deprotection steps required. researchgate.netnih.govnih.govrsc.org

Enzymatic methods inherently offer excellent stereocontrol and regioselectivity. The active site of a glycosyltransferase is structured to bind the donor and acceptor substrates in a specific orientation, ensuring the formation of a single, well-defined glycosidic bond. nih.gov In chemoenzymatic approaches, the exquisite selectivity of enzymes is used to overcome the challenges of stereocontrol and regioselectivity that are often encountered in purely chemical synthesis. rsc.orgfrontiersin.org For instance, in the synthesis of asymmetrically branched HMOs, the inherent substrate specificities of different glycosyltransferases can be exploited to modify specific branches of a chemically synthesized core. frontiersin.orgacs.orgpnas.org

Interactive Data Table: Compound Names
Compound Name Abbreviation
Disialyllacto-N-hexaose II DSLNH II
N-acetylglucosamine GlcNAc
Galactose Gal
Glucose Glc
Sialic acid / N-acetylneuraminic acid Neu5Ac
Fucose Fuc
Lacto-N-hexaose LNH
Lacto-N-neotetraose LNnT
Lacto-N-tetraose LNT
2'-fucosyllactose 2'-FL
3'-sialyllactose 3'-SL
6'-sialyllactose 6'-SL
Disialyllacto-N-tetraose DSLNT
Lacto-N-biose LNB
N-acetyllactosamine LacNAc
Uridine diphosphate (B83284) galactose UDP-Gal

Core Synthesis and Enzymatic Extension Strategies

Emerging Production Technologies for HMOs

The commercial production of Human Milk Oligosaccharides (HMOs) has historically relied on microbial fermentation and enzymatic synthesis. researchgate.netnih.gov While these methods have successfully brought simpler HMOs like 2'-fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT) to the market, they face limitations in producing the vast diversity of more complex structures found in human milk. researchgate.netnih.gov To address the challenges of scalability, cost, and structural diversity, researchers are exploring innovative production platforms. Among the most promising of these are "plant factory" expression systems.

A significant breakthrough in HMO synthesis involves harnessing plants as photosynthetic platforms for their production. researchbunny.com This emerging technology, often referred to as "plant molecular farming," leverages the innate and robust carbohydrate metabolism of plants to create a wide array of complex HMOs. researchbunny.comtech4future.info By engineering the genes responsible for the enzymes that synthesize HMOs and introducing them into a plant host, scientists can redirect the plant's natural sugar production towards creating these valuable compounds. foodnavigator.com

Recent studies have demonstrated the viability of this approach using Nicotiana benthamiana, a relative of the tobacco plant, as a biofactory. tech4future.infofoodnavigator.com This plant is favored for its rapid growth, high biomass, and amenability to genetic engineering through transient or stable transformation. nih.govpharmasalmanac.com In a landmark 2024 study published in Nature Food, researchers successfully engineered N. benthamiana to produce 11 different known HMOs simultaneously in a single leaf. tech4future.infofoodnavigator.com This achievement showcases a significant leap from microbial systems, which are currently limited to producing only a few, less complex HMOs on a commercial scale. researchgate.netdairybusinessmea.com

The plant-based platform offers several distinct advantages over traditional microbial fermentation:

Greater Structural Diversity: Plants possess complex metabolic pathways for synthesizing polysaccharides, which can be leveraged to produce intricate HMOs that are challenging for microbes. milkgenomics.org For instance, researchers have successfully produced Lacto-N-fucopentaose I (LNFP I), a complex and abundant HMO, in plants—a feat not yet achieved commercially with microbial processes. foodnavigator.comnih.gov

Scalability and Cost-Effectiveness: Plant-based production is potentially more scalable and affordable. researchbunny.comdairybusinessmea.com Technoeconomic analyses suggest that producing HMOs in plants could lower prices compared to microbial platforms, partly by integrating HMO production into a biorefinery model where other plant biomass components, like cellulose, can be co-processed into products such as bioethanol. biorxiv.orgbiorxiv.org

Safety and Purity: As a production system, plants can be engineered to be free of human pathogens, and yeast-based systems offer endotoxin-free environments, potentially simplifying downstream purification processes compared to bacterial systems like E. coli. creative-biolabs.com2bscientific.com

While research has highlighted the successful synthesis of neutral, fucosylated, and acidic HMOs in plants, specific production data for this compound within these systems is not yet prominent in the literature. biorxiv.org However, the demonstrated capability to produce a variety of complex structures suggests that the synthesis of sialylated HMOs like this compound is a feasible future target for this technology. The bifidogenic properties of HMOs produced in plants have been confirmed, indicating they are functional prebiotics. nih.gov

The table below summarizes key research findings on the production of various HMOs using the Nicotiana benthamiana plant factory system, illustrating the platform's potential.

Table 1: Research Findings on HMO Production in Nicotiana benthamiana

HMO ProducedKey FindingResearch Highlight
Diverse HMOs Simultaneous production of 11 known HMOs in a single plant. tech4future.infofoodnavigator.comRepresents the highest number of different HMOs produced in a single organism to date. milkgenomics.org
Lacto-N-fucopentaose I (LNFP I) Successful synthesis of a complex HMO not commercially available from microbial systems. foodnavigator.comnih.govDemonstrates the advantage of plant metabolism for producing intricate structures. foodnavigator.com
General HMO Classes Production of neutral, fucosylated, and acidic HMOs has been reported. biorxiv.orgShowcases the versatility of the plant platform for different types of HMOs. biorxiv.org

This technology is still developing, with challenges such as optimizing yield and ensuring sustainable, large-scale cultivation yet to be fully addressed. researchgate.net Nevertheless, plant factories represent a transformative approach, promising to unlock access to a wider variety of HMOs for applications in infant nutrition and potentially for therapeutic uses in adults. dairybusinessmea.combiorxiv.org

Vi. Research Challenges and Future Directions in Disialyllacto N Hexaose Ii Studies

Addressing Isomeric Complexity and Structural Specificity in Biological Studies

A significant challenge in the study of DSLNH II lies in its isomeric complexity. Human milk contains a vast array of oligosaccharides, many of which are isomers—molecules with the same chemical formula but different structural arrangements. mdpi.comnih.gov This structural nuance is not merely a chemical curiosity; it is fundamental to biological function. Different isomers can elicit distinct biological responses. nih.gov For instance, the precise attachment points of the two sialic acid residues and the underlying core structure of the hexaose determine its three-dimensional shape and, consequently, how it interacts with host cells, microbes, and the immune system.

The presence of multiple DSLNH isomers, alongside other structurally similar HMOs, makes it difficult to isolate and study the effects of a single, specific isomer. nih.govgoogle.comgoogle.com Future research must therefore prioritize the development of advanced separation techniques capable of resolving these isomeric mixtures. Furthermore, biological studies need to be designed with an awareness of this complexity, ensuring that the observed effects can be attributed to a well-characterized and specific molecular structure. This will be crucial for accurately defining the bioactivities of DSLNH II and distinguishing them from those of its isomers.

Developing Standardized and High-Throughput Quantification Methods for DSLNH II

Accurate and efficient quantification of DSLNH II is essential for understanding its concentration in human milk and its potential dose-dependent effects. However, the development of standardized and high-throughput quantification methods presents a considerable challenge. researchgate.netresearchgate.net Current analytical techniques, while powerful, often face limitations in their ability to process large numbers of samples quickly and reproducibly. binasss.sa.crnih.gov

The lack of readily available, pure standards for the various DSLNH II isomers further complicates the development of absolute quantification methods. binasss.sa.cr High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common tools, but their accuracy relies on these reference materials. binasss.sa.crresearchgate.net Efforts are underway to develop robust analytical platforms, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to quantify a wide range of HMOs, including complex structures like DSLNH II, in a high-throughput manner. researchgate.netresearchgate.net The establishment of standardized protocols and the availability of commercial standards for DSLNH II isomers will be critical for enabling large-scale cohort studies and for comparing data across different research groups. researchgate.netbinasss.sa.cr

Elucidating the Precise Structure-Function Relationships of DSLNH II

Future investigations should focus on using purified DSLNH II isomers in a variety of in vitro and in vivo models to probe their specific interactions. For example, studies could explore how DSLNH II influences the growth of specific gut bacteria, its ability to inhibit the binding of particular pathogens to intestinal cells, and its impact on immune cell signaling pathways. mdpi.comresearchgate.net Unraveling these structure-function relationships will provide a mechanistic understanding of how DSLNH II contributes to infant health.

Investigation of DSLNH II in Diverse Biological Matrices beyond Human Milk

While human milk is the primary source of DSLNH II, its presence and potential roles in other biological matrices are largely unexplored. Investigating DSLNH II in different bodily fluids and tissues could reveal new insights into its absorption, metabolism, and systemic effects. For instance, detecting DSLNH II in infant plasma and urine would provide evidence of its systemic bioavailability and could correlate with specific health outcomes. binasss.sa.cr

Future research should aim to develop sensitive methods for detecting and quantifying DSLNH II in a variety of biological samples, including infant circulation and potentially even in different tissues. This would allow for a more comprehensive understanding of its journey through the infant's body and its potential impact beyond the gut. Such studies could shed light on its role in processes like brain development or systemic immune modulation. nih.gov

Integration of Advanced Omics Technologies for Comprehensive Understanding

To gain a holistic view of the role of DSLNH II, future research must integrate advanced "omics" technologies. This includes genomics, transcriptomics, proteomics, and metabolomics. By combining data on an individual's genetic makeup (genomics) with information on gene expression (transcriptomics), protein production (proteomics), and metabolic profiles (metabolomics), researchers can build a comprehensive picture of how DSLNH II influences biological systems. biorxiv.orgbiorxiv.orgresearchgate.net

For example, integrating HMO analysis with metagenomic sequencing of the infant gut microbiome can reveal how DSLNH II shapes the microbial community structure and function. frontiersin.orgbohrium.com Similarly, combining HMO data with host transcriptomics can identify the specific genes and cellular pathways in the infant that are modulated by DSLNH II. biorxiv.orgbiorxiv.org This systems-level approach will be instrumental in moving beyond simple correlations and towards a mechanistic understanding of the complex interactions between DSLNH II, the infant, and their developing microbiome. researchgate.net

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